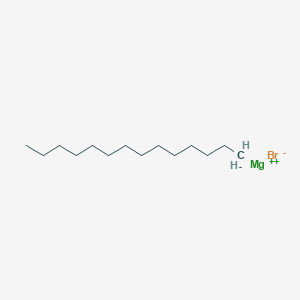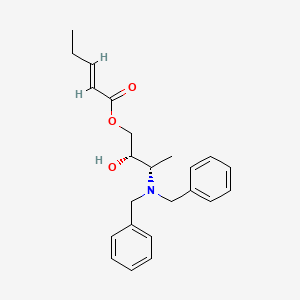
H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH is a peptide composed of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The temporary protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this peptide can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can break disulfide bonds, altering the peptide’s structure.
Wissenschaftliche Forschungsanwendungen
H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system or in vaccine development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing cellular pathways and biological processes. The exact mechanism depends on the context of its application, such as its role in signaling pathways or as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH: can be compared to other peptides with similar sequences or functions, such as:
Uniqueness
The uniqueness of This compound lies in its specific amino acid sequence, which determines its structure and function. This peptide’s particular sequence allows it to interact with specific molecular targets, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H114N18O21/c1-36(2)55(86-63(101)47(18-10-13-31-72)82-66(104)52-21-16-34-88(52)69(107)49(19-11-14-32-73)84-60(98)45(74)26-28-53(90)91)67(105)83-48(27-29-54(92)93)62(100)78-40(6)59(97)85-50(35-43-22-24-44(89)25-23-43)64(102)81-46(17-9-12-30-71)61(99)77-39(5)57(95)75-37(3)56(94)76-38(4)58(96)79-41(7)68(106)87-33-15-20-51(87)65(103)80-42(8)70(108)109/h22-25,36-42,45-52,55,89H,9-21,26-35,71-74H2,1-8H3,(H,75,95)(H,76,94)(H,77,99)(H,78,100)(H,79,96)(H,80,103)(H,81,102)(H,82,104)(H,83,105)(H,84,98)(H,85,97)(H,86,101)(H,90,91)(H,92,93)(H,108,109)/t37-,38-,39-,40-,41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,55-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTPUGMTPJIVNC-AYQWIQQISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H114N18O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1543.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1a,6-Dihydro-1h-cyclopropa[a]inden-6a-yl)-4,5-dihydro-1h-imidazole](/img/structure/B1640630.png)





![Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1640661.png)



![gamma-[4-(p-Chloro-alpha-hydroxybenzyl)piperidino]-p-fluorobutyrophenone](/img/structure/B1640686.png)

![BenzaMide, N-[(1S,2R)-1-[(3,5-difluorophenyl)Methyl]-2-hydroxy-2-[(2R,4R)-4-phenoxy-2-pyrrolidinyl]ethyl]-3-[[(2R)-2-(MethoxyMethyl)-1-pyrrolidinyl]carbonyl]-5-Methyl-](/img/structure/B1640692.png)

